molecular formula C10H14BrNS B12280058 4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene

Cat. No.: B12280058
M. Wt: 260.20 g/mol
InChI Key: ANFXFBIVDYYSJM-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene is a heterocyclic compound that contains a thiophene ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The amino and bromo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as azides or nitriles .

Scientific Research Applications

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene is unique due to its fused ring structure and the presence of both amino and bromo functional groups.

Properties

Molecular Formula

C10H14BrNS

Molecular Weight

260.20 g/mol

IUPAC Name

2-bromo-5,5-dimethyl-6,7-dihydro-4H-1-benzothiophen-4-amine

InChI

InChI=1S/C10H14BrNS/c1-10(2)4-3-7-6(9(10)12)5-8(11)13-7/h5,9H,3-4,12H2,1-2H3

InChI Key

ANFXFBIVDYYSJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1N)C=C(S2)Br)C

Origin of Product

United States

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